molecular formula C8H4BrN3O3 B3044393 5-bromo-7-nitro-2H-indazole-3-carbaldehyde CAS No. 1000343-50-9

5-bromo-7-nitro-2H-indazole-3-carbaldehyde

Cat. No. B3044393
CAS RN: 1000343-50-9
M. Wt: 270.04 g/mol
InChI Key: RAWCJRDAGJWKNX-UHFFFAOYSA-N
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Description

“5-bromo-7-nitro-2H-indazole-3-carbaldehyde” is a chemical compound that belongs to the class of indazole-containing heterocyclic compounds . It has a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Its IUPAC name is 5-bromo-2H-indazole-3-carbaldehyde .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, including “5-bromo-7-nitro-2H-indazole-3-carbaldehyde”, involves several strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Chemical Reactions Analysis

The chemical reactions involving indazole compounds, including “5-bromo-7-nitro-2H-indazole-3-carbaldehyde”, are diverse. They include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .


Physical And Chemical Properties Analysis

The physical form of “5-bromo-7-nitro-2H-indazole-3-carbaldehyde” is a brown solid . It has a molecular weight of 225.04 . The storage temperature is 0-5 degrees Celsius .

Mechanism of Action

Indazole derivatives, including “5-bromo-7-nitro-2H-indazole-3-carbaldehyde”, are drawing more attention in medicinal chemistry as kinase inhibitors . They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Safety and Hazards

While specific safety and hazard information for “5-bromo-7-nitro-2H-indazole-3-carbaldehyde” is not available, it’s important to handle all chemical compounds with care. They can cause irritation and may be harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

Indazole derivatives, including “5-bromo-7-nitro-2H-indazole-3-carbaldehyde”, are gaining more attention in medicinal chemistry due to their wide range of medicinal applications . Future research will likely focus on developing more efficient synthetic approaches and exploring their potential medicinal applications .

properties

IUPAC Name

5-bromo-7-nitro-2H-indazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3O3/c9-4-1-5-6(3-13)10-11-8(5)7(2-4)12(14)15/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWCJRDAGJWKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NNC(=C21)C=O)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646836
Record name 5-Bromo-7-nitro-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1000343-50-9
Record name 5-Bromo-7-nitro-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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